molecular formula C22H24N4O4S B2379273 Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1448043-95-5

Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No.: B2379273
CAS No.: 1448043-95-5
M. Wt: 440.52
InChI Key: IMBKJGDINFSPAQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound known for its unique chemical structure, featuring an oxadiazole ring and a thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate typically involves a multi-step process. One common synthetic route begins with the formation of the 1,3,4-oxadiazole ring, which is achieved through the cyclization of a suitable hydrazide precursor in the presence of a dehydrating agent like phosphorus oxychloride. This intermediate is then reacted with a piperidine derivative to introduce the piperidin-1-yl group. The final step involves acylation with ethyl 2-aminoacetate, followed by esterification with 2-aminobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to improve yields and reduce costs. This includes using automated reactors for precise control over reaction conditions and employing high-efficiency purification techniques like column chromatography and recrystallization. Additionally, continuous flow synthesis may be employed to enhance production rates and maintain product consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate undergoes various chemical reactions including:

  • Oxidation: This compound can undergo oxidation, particularly at the thiophene ring, under the influence of oxidizing agents like potassium permanganate.

  • Reduction: The oxadiazole ring can be reduced using mild reducing agents such as lithium aluminum hydride.

  • Substitution: The compound is amenable to nucleophilic substitution reactions at the piperidin-1-yl group, where nucleophiles like amines or thiols can replace the existing substituents.

Common Reagents and Conditions

Common reagents include phosphorus oxychloride for cyclization, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Typical reaction conditions involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products depend on the specific reactions undertaken. For instance, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups attached to the piperidine ring.

Scientific Research Applications

Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate finds applications across various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules due to its functional group diversity.

  • Biology: Studied for its potential as a bioactive molecule in drug discovery, particularly for its antimicrobial and anticancer properties.

  • Medicine: Investigated for its pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities.

  • Industry: Utilized in the development of novel materials, including polymers and nanomaterials, owing to its stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate exerts its effects involves interaction with specific molecular targets. The compound's thiophene and oxadiazole rings enable it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzyme pathways by binding to the active sites or allosteric sites, thereby altering the enzyme's function. Additionally, its structure allows for interaction with cellular membranes, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Compared to other compounds with similar structures, Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity.

Similar Compounds

  • Ethyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate: Lacks the benzoate moiety, affecting its biological activity and reactivity.

  • 4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine: Simplified structure without the ethyl benzoate group, leading to different pharmacological properties.

  • N-(2-(4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide: Variation in the linker group and ester functionality, impacting its interaction with biological targets.

This comprehensive look at this compound highlights its intricate chemistry, versatile reactivity, and significant potential in scientific research.

Properties

IUPAC Name

ethyl 2-[[2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-2-29-22(28)17-5-3-4-6-18(17)23-19(27)13-26-10-7-15(8-11-26)20-24-25-21(30-20)16-9-12-31-14-16/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBKJGDINFSPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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